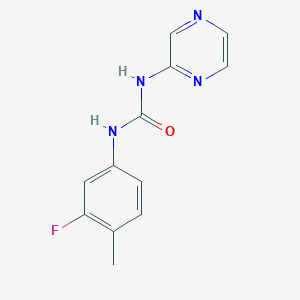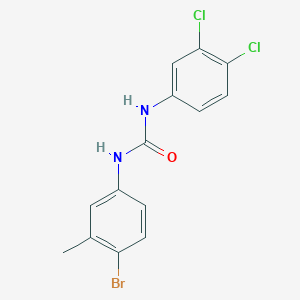
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea, also known as BRM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenylurea herbicides and has been found to possess several interesting properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell division and proliferation. Specifically, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which plays a key role in regulating the cell cycle.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to have anti-inflammatory effects, which may make it useful for treating a variety of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea in lab experiments is its high specificity for CDK2. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea. Additionally, researchers may investigate the potential use of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea as a therapeutic agent for various types of cancer and other diseases. Finally, further studies may be conducted to elucidate the precise mechanism of action of N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea and its effects on various biological processes.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the mechanisms of action of various biological processes. For example, N-(4-bromo-3-chlorophenyl)-N'-(5-chloro-2-methylphenyl)urea has been shown to inhibit the growth of certain types of cancer cells by interfering with their cell cycle progression.
Propiedades
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-3-(5-chloro-2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-2-3-9(16)6-13(8)19-14(20)18-10-4-5-11(15)12(17)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMICZNLZYNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea](/img/structure/B4284445.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4284454.png)
![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)
![6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4284469.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-methylphenyl)quinoline](/img/structure/B4284478.png)
![N'-{[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4284492.png)

![4-(4,6-dimethyl-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4284499.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284502.png)

![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)quinoline](/img/structure/B4284513.png)
![N-[1-(4-methylphenyl)ethyl]-N'-propylurea](/img/structure/B4284514.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284543.png)